4-[3-[1-(dimethylsulfamoyl)piperidin-4-yl]propyl]-N,N-dimethylpiperidine-1-sulfonamide
Overview
Description
4-[3-[1-(dimethylsulfamoyl)piperidin-4-yl]propyl]-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that belongs to the class of piperidine sulfonamides This compound is characterized by its unique structure, which includes two piperidine rings connected by a propyl chain and substituted with dimethylsulfamoyl and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[1-(dimethylsulfamoyl)piperidin-4-yl]propyl]-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, including the formation of the piperidine rings, the introduction of the propyl chain, and the addition of the dimethylsulfamoyl and sulfonamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-[1-(dimethylsulfamoyl)piperidin-4-yl]propyl]-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
4-[3-[1-(dimethylsulfamoyl)piperidin-4-yl]propyl]-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate specific receptors or enzymes.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[3-[1-(dimethylsulfamoyl)piperidin-4-yl]propyl]-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulphonamide derivatives: These compounds share a similar piperidine sulfonamide structure but differ in their substituents and overall molecular architecture.
Cyclopropyl-{4-[5-(3,4-Dichlorophenyl)-2-[(1-Methyl)-Piperidin]-4-Yl-3-Propyl-3h-Imidazol-4-Yl]-Pyrimidin-2-Yl}Amine: This compound has a different core structure but shares some functional groups with 4-[3-[1-(dimethylsulfamoyl)piperidin-4-yl]propyl]-N,N-dimethylpiperidine-1-sulfonamide.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-[3-[1-(dimethylsulfamoyl)piperidin-4-yl]propyl]-N,N-dimethylpiperidine-1-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N4O4S2/c1-18(2)26(22,23)20-12-8-16(9-13-20)6-5-7-17-10-14-21(15-11-17)27(24,25)19(3)4/h16-17H,5-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBNDZXTWBFYSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CCCC2CCN(CC2)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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